4-{[(E)-(1-Methyl-1H-pyrrol-2-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(1-Methyl-1H-pyrrol-2-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that combines a pyrrole ring, a triazole ring, and a trimethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(1-Methyl-1H-pyrrol-2-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(1-Methyl-1H-pyrrol-2-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazole or pyrrole derivatives.
Scientific Research Applications
4-{[(E)-(1-Methyl-1H-pyrrol-2-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(E)-(1-Methyl-1H-pyrrol-2-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways such as the ERK/MAPK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol .
- 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol .
- 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol .
Uniqueness
4-{[(E)-(1-Methyl-1H-pyrrol-2-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the pyrrole ring and the trimethoxyphenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C17H19N5O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H19N5O3S/c1-21-7-5-6-12(21)10-18-22-16(19-20-17(22)26)11-8-13(23-2)15(25-4)14(9-11)24-3/h5-10H,1-4H3,(H,20,26)/b18-10+ |
InChI Key |
OXYMTUAPHIXAGJ-VCHYOVAHSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1C=CC=C1C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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